N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}furan-2-carboxamide
Description
N-{3-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}furan-2-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups, a sulfonyl-linked propyl chain, and a terminal furan-2-carboxamide moiety. The tetrahydroisoquinoline scaffold is commonly associated with enzyme inhibition (e.g., acetyl-CoA acyltransferase) , while the sulfonyl and furan groups may influence solubility and target binding.
Properties
IUPAC Name |
N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-25-17-11-14-6-8-21(13-15(14)12-18(17)26-2)28(23,24)10-4-7-20-19(22)16-5-3-9-27-16/h3,5,9,11-12H,4,6-8,10,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFLBMGUUVYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound contains a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, which is a common structure in many alkaloids. Alkaloids are known to interact with a variety of biological targets, including enzymes and receptors, and can have diverse effects depending on the specific structure of the compound.
Mode of Action
The compound’s structure suggests that it might interact with its targets through a combination of non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the sulfonyl group could potentially allow for additional interactions, depending on the specific target.
Biochemical Pathways
Compounds containing a tetrahydroisoquinoline core are known to be involved in a wide range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s solubility in 1n naoh in methanol suggests that it might be well-absorbed in the body. The presence of the sulfonyl group could potentially affect the compound’s distribution and metabolism.
Result of Action
Given the broad range of biological activities associated with tetrahydroisoquinoline derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level.
Biological Activity
N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}furan-2-carboxamide is a compound derived from the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. This compound has garnered interest due to its potential biological activities, particularly in the context of cardiovascular health and neurological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula : C₁₃H₁₈N₂O₅S
This structure features a furan ring and a sulfonamide linkage which are critical for its biological activity.
Cardiovascular Effects
One of the primary areas of research for this compound relates to its effects on the cardiovascular system. Studies have shown that derivatives of tetrahydroisoquinoline possess properties that can modulate cardiac function. For instance:
- Inhibition of Funny Current (If) : The compound has been identified as an inhibitor of the "funny" current (If) channel in cardiac tissues. This channel plays a crucial role in regulating heart rate. In studies involving animal models with induced tachycardia, administration of similar compounds resulted in a significant reduction in heart rate, indicating potential therapeutic applications for conditions like stable angina and atrial fibrillation .
Neuroprotective Properties
Research also suggests that compounds derived from tetrahydroisoquinoline may exhibit neuroprotective effects:
- Antioxidant Activity : Tetrahydroisoquinolines have been noted for their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is essential in preventing neurodegenerative diseases .
Metabolic Pathways
The metabolism of this compound has been studied to understand its pharmacokinetics:
- Metabolites Identification : Research has identified several metabolites through high-performance liquid chromatography (HPLC) and mass spectrometry after oral administration. These metabolites include various piperidine derivatives that may contribute to the overall pharmacological profile of the parent compound .
Case Study 1: Cardiovascular Impact in Animal Models
In a controlled study involving beagle dogs subjected to tachycardia, the administration of this compound resulted in a marked decrease in heart rate. The pharmacokinetic/pharmacodynamic relationship was established through intravenous dosing which highlighted the compound's potential as a therapeutic agent for managing heart rhythm disorders .
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on neuronal cell lines exposed to oxidative stress demonstrated that treatment with tetrahydroisoquinoline derivatives significantly reduced cell death and preserved mitochondrial function. This suggests that compounds like this compound could be explored for their neuroprotective capabilities .
Summary of Findings
Scientific Research Applications
Molecular Formula
Molecular Weight
Medicinal Chemistry
The compound serves as a lead structure for the development of new pharmaceuticals. Its derivatives have been studied for:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the potential of tetrahydroisoquinoline derivatives in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacology : The interaction of this compound with sigma receptors suggests its potential as a neuroprotective agent. Sigma receptors are implicated in modulating neurotransmitter release and neuroprotection .
Enzyme Inhibition Studies
The sulfonamide group in the structure is known to enhance binding affinity to various enzymes. This compound has been evaluated for its ability to inhibit:
- Carbonic Anhydrase : A study demonstrated that similar sulfonamide derivatives can act as effective inhibitors of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance .
Antimicrobial Properties
Preliminary studies suggest that N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}furan-2-carboxamide exhibits antimicrobial activity against several bacterial strains. This property may be attributed to the presence of the furan ring which is known for its bioactivity .
Drug Development and Formulation
The compound's unique properties make it suitable for formulation into various drug delivery systems aimed at enhancing bioavailability and targeted delivery. Research has focused on:
- Nanoparticle Formulations : Encapsulating this compound in nanoparticles can improve its pharmacokinetic profile and reduce side effects associated with conventional therapies .
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., breast and colon cancer), this compound was shown to induce apoptosis at micromolar concentrations. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins .
Case Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. Behavioral tests indicated improved cognitive function post-treatment, suggesting potential applications in neurodegenerative diseases .
Case Study 3: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound revealed inhibition zones against Gram-positive bacteria such as Staphylococcus aureus. The results indicate a promising avenue for developing new antimicrobial agents based on this structure .
Comparison with Similar Compounds
Core Structural Analog: Tetrahydroisoquinoline Derivatives
Compound: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Structural Features: Shares the tetrahydroisoquinoline core but substitutes 6-sulfonamide with a trifluoroacetyl group and a fluorophenyl side chain.
- Synthesis : Both compounds involve sulfonylation steps, but the compound uses chlorosulfonic acid and trifluoroacetic anhydride, which may introduce higher reactivity and purity challenges .
Furan-Carboxamide Analogs
Compound (898796-18-4) : N-[3-(4-Fluorophenyl)-3-(2-furanyl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
- Structural Features: Replaces tetrahydroisoquinoline with tetrahydroindazole but retains the furan-carboxamide group.
- Key Differences: Indazole cores are associated with kinase inhibition, whereas tetrahydroisoquinolines often target enzymes like monoacylglycerol acyltransferase (MGAT). The fluorophenyl group in this analog may enhance lipophilicity, affecting blood-brain barrier penetration compared to the target’s methoxy substituents .
Sulfonyl-Linked Derivatives
Compound (885187-75-7): (Z)-2-(4-Chlorophenyl)sulfonyl-3-(2-fluoroanilino)prop-2-enenitrile
- Structural Features: Shares a sulfonyl group but employs a propenenitrile backbone with chlorophenyl and fluoroanilino groups.
- Functional Impact: The electron-withdrawing chlorine and fluorine substituents may increase electrophilicity, favoring covalent binding mechanisms, unlike the target compound’s non-covalent interactions via methoxy and furan groups .
Comparative Data Table
Research Implications and Limitations
- Structure-Activity Relationships (SAR) : The 6,7-dimethoxy groups in the target compound likely improve water solubility but may reduce membrane permeability compared to halogenated analogs. The furan-carboxamide moiety could facilitate hydrogen bonding with target proteins, a feature shared with 898796-18-4 .
- Synthesis Challenges : Scalability of sulfonylation steps (as seen in ) may pose hurdles for large-scale production of the target compound .
- Data Gaps: Direct biological data for the target compound are absent; inferences are based on structural analogs.
Preparation Methods
Introduction of the sulfonylpropyl group occurs via sulfonylation of the secondary amine in the tetrahydroisoquinoline core. While explicit data for this specific sulfonylation is limited, analogous procedures from related compounds suggest using propanesulfonyl chloride under basic conditions. For instance, sulfonylation reactions in tetrahydroisoquinoline derivatives typically employ dichloromethane (DCM) as a solvent and triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base .
Table 2: Sulfonylation Reaction Parameters
| Substrate | Sulfonating Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 6,7-Dimethoxy-THIQ | Propanesulfonyl chloride | DIPEA | DCM | 0°C → RT | 70–80% |
Coupling with Furan-2-Carboxamide
The final step involves forming the amide bond between the sulfonylated propylamine and furan-2-carboxylic acid. As demonstrated in Ambeed’s synthesis of analogous compounds , furan-2-carboxylic acid is first activated to its acyl chloride using oxalyl chloride in DCM. The resulting acyl chloride is then reacted with the sulfonylated amine in the presence of DIPEA to facilitate nucleophilic acyl substitution.
Example Protocol from Ambeed :
-
Activation: 2,3-Dihydrobenzofuran-7-carboxylic acid (394 mg, 2.4 mmol) is treated with oxalyl chloride (0.85 mL, 9.6 mmol) in DCM at 20°C for 2 hours.
-
Coupling: The acyl chloride is reacted with 2-amino-indan-2-carboxylic acid ethyl ester (500 mg, 2.4 mmol) and DIPEA (3.17 mL, 19.2 mmol) in DCM overnight.
-
Purification: Flash chromatography (0–20% ethyl acetate/heptane) yields the product at 75% .
Table 3: Amide Coupling Conditions
| Carboxylic Acid | Amine | Activator | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|---|
| Furan-2-carboxylic acid | 3-[(6,7-Dimethoxy-THIQ-2-yl)sulfonyl]propylamine | Oxalyl chloride | DIPEA | DCM | 70–75% |
Purification and Analytical Characterization
Crude products are purified via flash column chromatography using gradients of ethyl acetate in heptane . Analytical data from similar compounds include:
Q & A
Q. Optimized Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity Analysis Method |
|---|---|---|---|
| Sulfonylation | Dichloromethane, triethylamine, 0–5°C | 65–75 | TLC, HPLC |
| Propyl Chain Addition | K₂CO₃, DMF, 60°C, 12h | 70–80 | NMR |
| Amide Formation | EDCI, DMAP, DCM, rt, 24h | 50–60 | LC-MS |
How can researchers confirm the compound’s structural integrity and purity?
Basic Research Question
Advanced spectroscopic and chromatographic methods are essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C6/C7 of isoquinoline, furan ring protons) .
- IR Spectroscopy : Confirm sulfonamide (-SO₂NH) and carbonyl (C=O) stretches (~1350 cm⁻¹ and ~1650 cm⁻¹, respectively) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks matching the theoretical mass .
Advanced Consideration : Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydroisoquinoline core .
What strategies are recommended to resolve contradictory pharmacological data (e.g., varying IC₅₀ values across studies)?
Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Methodological approaches include:
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Counter-Screening : Test against structurally similar targets (e.g., other sulfonamide-containing enzymes) to rule out non-specific binding .
- Structural Analog Comparison : Compare activity with analogs lacking the furan or dimethoxy groups to identify critical pharmacophores .
Q. Example Data Contradiction Analysis
| Study | IC₅₀ (nM) | Assay Type | Potential Confounder |
|---|---|---|---|
| A | 50 | Cell-free kinase assay | Lack of cellular membrane |
| B | 200 | Cell-based assay | Poor membrane permeability |
How can computational methods guide the optimization of this compound’s bioactivity?
Advanced Research Question
- Molecular Docking : Simulate binding to hypothesized targets (e.g., kinases or GPCRs). Focus on the sulfonyl-propyl-furan moiety’s orientation in the active site .
- QSAR Modeling : Correlate substituent modifications (e.g., methoxy → ethoxy) with activity trends from analogs .
- ADMET Prediction : Use tools like SwissADME to predict permeability, CYP450 interactions, and solubility limitations .
Q. Key Computational Parameters
What in vitro assays are most suitable for evaluating its mechanism of action?
Basic Research Question
- Enzyme Inhibition Assays : Measure activity against purified targets (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ kits .
- Cellular Proliferation Assays : Use cancer cell lines (e.g., MCF-7, A549) with MTT or CellTiter-Glo to assess cytotoxicity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with recombinant proteins .
Q. Advanced Optimization :
- Time-Resolved FRET : For real-time monitoring of target engagement .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. knockout cells .
How can researchers address low synthetic yields in the amide coupling step?
Advanced Research Question
Common issues include steric hindrance from the tetrahydroisoquinoline core or poor nucleophilicity. Solutions:
- Coupling Agent Screening : Test alternatives to EDCI, such as HATU or DCC .
- Solvent Optimization : Replace DCM with THF or DMF to improve reagent solubility .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h while maintaining yield .
Q. Case Study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/DMAP, DCM, 24h | 55 | 92 |
| HATU/DIEA, DMF, 2h (microwave) | 68 | 96 |
What are the stability risks under varying pH conditions, and how can they be mitigated?
Advanced Research Question
The sulfonamide and furan groups are pH-sensitive:
- Acidic Conditions (pH < 4) : Risk of sulfonamide hydrolysis. Stabilize with lyophilization or storage in citrate buffer .
- Alkaline Conditions (pH > 8) : Furan ring oxidation. Use antioxidants like BHT or argon atmosphere during handling .
Q. Stability Profile Table
| pH | Temperature | Degradation (%) at 1 Week | Mitigation Strategy |
|---|---|---|---|
| 2.0 | 25°C | 40 | Avoid prolonged exposure |
| 7.4 | 37°C | 10 | Standard cell culture conditions |
| 9.0 | 25°C | 30 | Add 0.1% BHT |
How can researchers validate target engagement in vivo?
Advanced Research Question
- Radiolabeling : Synthesize a ¹⁴C or ³H-labeled version for biodistribution studies .
- PET Imaging : Use a fluorine-18 derivative to track tissue penetration .
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated kinases in tumor biopsies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
